1-(Cyclooctylmethyl)-4-amino-1,2,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester
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Overview
Description
1-(Cyclooctylmethyl)-4-amino-1,2,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester is a complex organic compound with a molecular formula of C24H37N3O2. This compound is characterized by its cyclooctylmethyl group attached to a tetrahydropyridine ring, which is further modified with an amino group and an ethyl ester moiety. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, ensuring high purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the formation of the desired product. Large-scale production requires careful monitoring of temperature, pressure, and reaction time to achieve consistent results.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 1-(Cyclooctylmethyl)-4-amino-1,2,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester is used to study protein interactions and enzyme activities. Its ability to bind to specific receptors makes it a useful tool in understanding biological processes.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design, targeting various diseases and conditions.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its properties contribute to the development of new products with improved performance and functionality.
Mechanism of Action
The mechanism by which 1-(Cyclooctylmethyl)-4-amino-1,2,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester exerts its effects involves its interaction with specific molecular targets. The amino group and the cyclooctylmethyl moiety play crucial roles in binding to receptors and enzymes, leading to various biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Uniqueness: 1-(Cyclooctylmethyl)-4-amino-1,2,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester stands out due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 4-amino-1-(cyclooctylmethyl)-3,6-dihydro-2H-pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-2-21-17(20)15-13-19(11-10-16(15)18)12-14-8-6-4-3-5-7-9-14/h14H,2-13,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIKJLRJOSHOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCN(C1)CC2CCCCCCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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